[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]ammonium
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Overview
Description
[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]ammonium is a chemical compound with significant interest in various scientific fields. This compound features a nitrophenyl group attached to a propan-2-yl backbone, which is further substituted with hydroxyl groups and an ammonium ion. Its unique structure allows it to participate in various chemical reactions and makes it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]ammonium typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzaldehyde and dihydroxyacetone.
Condensation Reaction: The first step involves a condensation reaction between 4-nitrobenzaldehyde and dihydroxyacetone in the presence of a suitable catalyst, such as an acid or base, to form an intermediate compound.
Reduction: The intermediate compound is then subjected to a reduction reaction using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Temperature Control: Maintaining an optimal temperature range to ensure high yield and purity.
Catalyst Selection: Using efficient catalysts to accelerate the reaction and reduce by-products.
Purification: Employing purification techniques like recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]ammonium undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carbonyl compounds like ketones or aldehydes.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]ammonium has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]ammonium involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, such as signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]ammonium can be compared with similar compounds to highlight its uniqueness:
[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide: Similar structure but with an acetamide group instead of an ammonium ion.
[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]chloride: Contains a chloride ion instead of an ammonium ion.
[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]sulfate: Features a sulfate group in place of the ammonium ion.
Properties
Molecular Formula |
C9H13N2O4+ |
---|---|
Molecular Weight |
213.21 g/mol |
IUPAC Name |
[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]azanium |
InChI |
InChI=1S/C9H12N2O4/c10-8(5-12)9(13)6-1-3-7(4-2-6)11(14)15/h1-4,8-9,12-13H,5,10H2/p+1/t8-,9-/m1/s1 |
InChI Key |
OCYJXSUPZMNXEN-RKDXNWHRSA-O |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@@H](CO)[NH3+])O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)[NH3+])O)[N+](=O)[O-] |
Origin of Product |
United States |
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